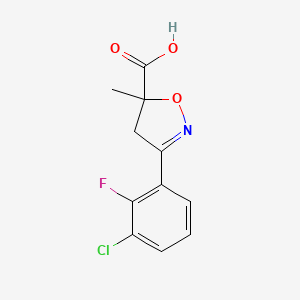
3-(3-Chloro-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-fluorophenylboronic Acid is a chemical compound with the molecular formula C6H5BClFO2 . It is a solid substance at 20 degrees Celsius .
Molecular Structure Analysis
The molecular weight of 3-Chloro-2-fluorophenylboronic Acid is 174.36 . The linear formula is ClC6H3(F)B(OH)2 .Physical And Chemical Properties Analysis
This compound appears as a white to almost white powder or crystal . It has a melting point of 247 °C and is soluble in methanol .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Compounds with structures similar to the specified chemical have been designed and synthesized to explore their potential as anti-inflammatory and cytotoxic agents. For instance, derivatives of 2‐(Halophenyl)benzoxazole‐5‐Carboxylic Acids have been synthesized and screened for anti‐inflammatory activity and cytotoxicity. One particular study found significant anti-inflammatory activity and excellent cytotoxic activity against certain cell lines in derivatives with halogen substitutions, indicating their potential in drug development for inflammation and cancer treatment Sumit Thakral et al., 2022.
Photophysical Properties and Application Prospects
Research into the photophysical properties of 1,2,3-triazol-4-carboxylic acids and their derivatives has revealed that these compounds exhibit bright blue fluorescence with excellent quantum yields, large Stokes shifts, and prolonged fluorescence lifetimes. These properties suggest potential applications in sensing, imaging, and as fluorescent probes for biological research, highlighting the versatility of these compounds in scientific applications Nikita E. Safronov et al., 2020.
Molecular Docking Studies
Molecular docking studies have been utilized to understand the interactions between synthesized compounds and their biological targets. This approach has been applied to evaluate the binding efficiency of halogenated benzoxazole derivatives, which helps in predicting their potential as bioactive molecules in drug discovery efforts Sumit Thakral et al., 2022.
Synthesis of Novel Derivatives for Anticancer Evaluation
Further studies have explored the synthesis of new derivatives, such as 1,2,4-triazolo[3,4-b]-thiadiazoles, from similar starting compounds for potential anticancer properties. These efforts highlight the ongoing research into novel compounds for therapeutic applications, including cancer treatment K. Bhat et al., 2004.
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-chloro-2-fluorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO3/c1-11(10(15)16)5-8(14-17-11)6-3-2-4-7(12)9(6)13/h2-4H,5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFBKPLGCKRATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=C(C(=CC=C2)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid](/img/structure/B2645002.png)
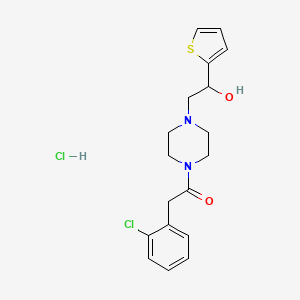

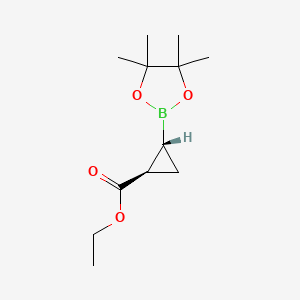
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(tert-butyl)benzamide](/img/structure/B2645008.png)
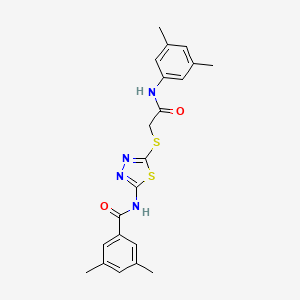
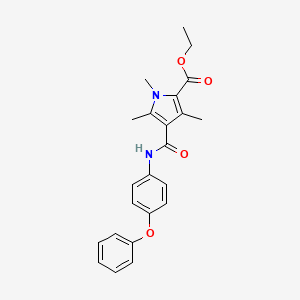
![1-{[(2-Bromophenyl)methylidene]amino}guanidine](/img/structure/B2645014.png)
![N-(2-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2645015.png)
![Ethyl 2-[(2-morpholinoethyl)amino]-2-oxoacetate](/img/structure/B2645016.png)
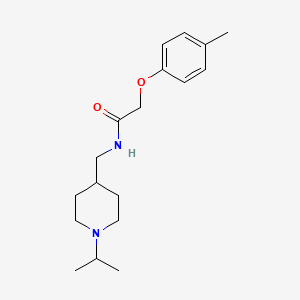

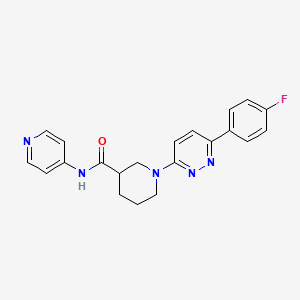
![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(3,4-dichlorobenzoyl)piperazine](/img/structure/B2645024.png)